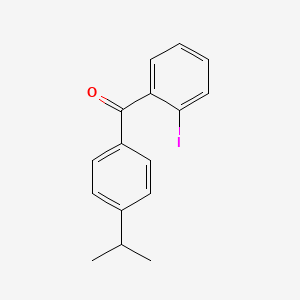

2-Iodo-4'-isopropylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Iodo-4’-isopropylbenzophenone is a chemical compound with the CAS number 951886-98-9 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-Benzyloxy-2-iodo-4-tert-octylbenzene was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction were studied in detail .Wissenschaftliche Forschungsanwendungen

Field

Chemistry, specifically catalysis .

Application

Benzophenone-based derivatives have been used in the synthesis of arginine-based oligomeric compounds (ACT), which are supported on cobalt ferrite, resulting in a green catalyst with high activity and convenient recyclability for the cyanation reaction of aryl halides .

Method

The Pd/CoFe 2 O 4 @ACT nanomagnetic catalyst demonstrated excellent performance in the cyanation of various aryl iodides and bromides, yielding favorable reaction outcomes at a temperature of 90 °C within a duration of 3 hours .

Results

The Pd/CoFe 2 O 4 @ACT catalyst exhibited remarkable catalytic activity, maintaining an 88% performance even after five consecutive runs .

Organic Light-Emitting Diodes (OLEDs)

Field

Material Science, specifically Organic Light-Emitting Diodes (OLEDs) .

Application

Benzophenone-based derivatives have been used in the molecular design of OLED materials . They function as a classical phosphor with high intersystem crossing efficiency, making them a compelling candidate for effective reverse intersystem crossing, leading to the development of thermally activated delayed fluorescent (TADF) emitters .

Method

These emitting materials convert triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC), consequently achieving exceptionally high external quantum efficiencies (EQEs) .

Results

Benzophenone-based PhOLED host materials showed high triplet state energy (E T) levels, which were in a range of 2.53 eV–3.02 eV .

Synthesis of New Compounds

Field

Chemistry, specifically organic synthesis .

Application

Benzophenone-based derivatives have been used in the synthesis of new compounds. For instance, 1-Benzyloxy-2-iodo-4-tert-octylbenzene was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction .

Method

The effects of solvents and ligands in the halogen exchange reaction were studied in detail. The synthesized 1-benzyloxy-2-iodo-4-tert-octylbenzene was further examined for its application in Ullmann coupling reaction for the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .

Results

The new method improved yield and easy purification .

Generation of New C–C Bonds

Field

Chemistry, specifically organic synthesis .

Application

Benzophenone-based derivatives have been used in the generation of new carbon-carbon (C–C) bonds .

Method

Selective I/Mg exchange reactions of 1,4-diiodo-1,3-dienes and o-iodo-2-(2-iodovinyl)benzenes were achieved via iPrMgCl·LiCl. Various 1-iodo-4-MgCl-1,3-dienes and 1-iodovinyl phenylmagnesium chlorides were thus efficiently generated and synthetically applied to afford new C–C bonds via reactions of the alkenyl or aryl C–MgCl bonds with different electrophiles .

Results

Useful conjugated compounds including polysubstituted benzenes, naphthalenes, and phosphine compounds could be synthesized readily via further applications of the remaining alkenyl C–I bonds and subsequent cyclization reactions .

Synthesis of Sterically Bulky Bis(phenolate) Ether Catalysts

Field

Chemistry, specifically catalyst synthesis .

Application

Benzophenone-based derivatives have been used in the synthesis of non-metallocene complexes bearing steric bulk bis(phenolate) ether moieties . These complexes have been reported to yield high molecular weight polymers and copolymers at high operating temperatures with controlled stereoselectivity .

Method

Substituted 2-iodophenols with protected hydroxyl groups are key intermediates to introduce steric bulk groups into these C2-symmetric bis(phenolate) ether catalysts via Suzuki coupling reaction or Ullmann coupling reaction .

Results

The synthesized compounds were characterized by IR, GC, 1H NMR, 13C NMR, GC–MS and HRMS .

Oxidation of Alcohols to Carbonyl Compounds

Field

Chemistry, specifically organic synthesis .

Application

2-Iodoxybenzoic acid (IBX), a hypervalent iodine (V) reagent, finds numerous applications as an oxidant . It is effective in carrying out oxidation of alcohols, benzylic and allylic sites, and carbon centres adjacent to carbonyl functionalities .

Method

IBX is insoluble in almost all solvents, except DMSO . IBX tolerates amine functionality, and is therefore used for the oxidation of amino alcohols to amino carbonyl compounds .

Results

IBX oxidizes 1,2-glycols without the cleavage of the glycol carbon-carbon bond . Allylic and benzylic positions are also susceptible to oxidation by IBX .

Safety And Hazards

Eigenschaften

IUPAC Name |

(2-iodophenyl)-(4-propan-2-ylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15IO/c1-11(2)12-7-9-13(10-8-12)16(18)14-5-3-4-6-15(14)17/h3-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIVOHWHOLFJKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-4'-isopropylbenzophenone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.